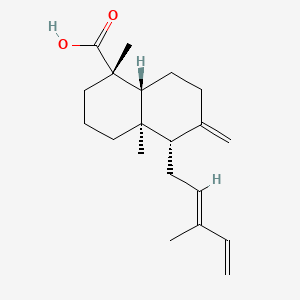

Communic Acid

Beschreibung

structure in first source

Structure

3D Structure

Eigenschaften

CAS-Nummer |

2761-77-5 |

|---|---|

Molekularformel |

C20H30O2 |

Molekulargewicht |

302.5 g/mol |

IUPAC-Name |

(1S,4aR,5S,8aR)-1,4a-dimethyl-6-methylidene-5-(3-methylpenta-2,4-dienyl)-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid |

InChI |

InChI=1S/C20H30O2/c1-6-14(2)8-10-16-15(3)9-11-17-19(16,4)12-7-13-20(17,5)18(21)22/h6,8,16-17H,1,3,7,9-13H2,2,4-5H3,(H,21,22)/t16-,17+,19+,20-/m0/s1 |

InChI-Schlüssel |

YGBZFOQXPOGACY-CUDHKJQZSA-N |

Isomerische SMILES |

CC(=CC[C@H]1C(=C)CC[C@@H]2[C@@]1(CCC[C@]2(C)C(=O)O)C)C=C |

Kanonische SMILES |

CC(=CCC1C(=C)CCC2C1(CCCC2(C)C(=O)O)C)C=C |

Aussehen |

Powder |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Communic Acid: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Communic acid, a labdane-type diterpenoid found predominantly in the resin of coniferous trees, has emerged as a compound of significant interest in the scientific community. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and diverse biological activities. Detailed experimental protocols for its extraction, purification, and analysis are presented, alongside methodologies for evaluating its antimicrobial, anti-inflammatory, and anticancer properties. Furthermore, this guide elucidates the potential molecular mechanisms of action, focusing on the modulation of key signaling pathways, including PI3K/Akt, NF-κB, and MAPK. This document aims to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure and Identification

This compound is a diterpene characterized by a labdane (B1241275) skeleton. It exists as two primary geometric isomers, trans-(E)-communic acid and cis-(Z)-communic acid, which differ in the configuration of the double bond in the side chain.

| Identifier | trans-(E)-Communic Acid | cis-(Z)-Communic Acid |

| IUPAC Name | (1S,4aR,5S,8aR)-1,4a-dimethyl-6-methylidene-5-[(2E)-3-methylpenta-2,4-dien-1-yl]-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid[1] | (1S,4aR,5S,8aR)-1,4a-dimethyl-6-methylidene-5-[(2Z)-3-methylpenta-2,4-dienyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid |

| SMILES | C/C(=C/C[C@@H]1C(=C)CC[C@@H]2[C@]1(CCC[C@]2(C)C(=O)O)C)/C=C[2] | C/C(=C\C[C@H]1C(=C)CC[C@@H]2[C@@]1(CCC[C@]2(C)C(=O)O)C)\C=C |

| InChI Key | YGBZFOQXPOGACY-VWVSFFKRSA-N[3] | YGBZFOQXPOGACY-GEQVISEXSA-N |

| Molecular Formula | C₂₀H₃₀O₂[2][3] | C₂₀H₃₀O₂ |

| CAS Number | 2761-77-5[3] | 1231-35-2 |

Physicochemical Properties

The physicochemical properties of this compound are essential for its handling, formulation, and understanding its pharmacokinetic profile.

| Property | Value | Reference |

| Molecular Weight | 302.45 g/mol | [2] |

| Melting Point | Not experimentally determined for pure this compound. Related diterpene acids have melting points in the range of 130-170°C. For example, trans-cinnamic acid has a melting point of 132-135°C.[1][4][5][6] | N/A |

| Boiling Point | Not experimentally determined. Predicted to be high due to its molecular weight and structure. trans-cinnamic acid has a boiling point of 300°C.[1] | N/A |

| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[6] Sparingly soluble in water. | [6] |

| pKa | Not experimentally determined. As a carboxylic acid, it is expected to have a pKa in the range of 4-5. | N/A |

| LogP (predicted) | 5.7 | [2][3] |

Biological Activities and Pharmacological Properties

This compound has demonstrated a broad spectrum of biological activities, making it a promising candidate for further pharmacological investigation.

| Activity | Description | Key Findings | References |

| Antimicrobial | Exhibits activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. | A mixture of Z and E isomers showed significant activity against Bacillus cereus, Staphylococcus aureus, and Pseudomonas aeruginosa, with inhibition zones larger than some conventional antibiotics. It also showed activity against Candida albicans.[4] | [4][6] |

| Anti-inflammatory | Demonstrates potential to reduce inflammation. | The anti-inflammatory effects of many natural products are attributed to their ability to modulate inflammatory signaling pathways. | [7] |

| Anticancer | Shows cytotoxic effects against various cancer cell lines. | trans-Communic acid has been reported to exhibit considerable cytotoxicity against four human cancer cell lines in vitro.[6] | [6] |

| Skin Protective | Protects against UVB-induced skin aging. | trans-Communic acid has been shown to suppress UVB-induced MMP-1 expression, suggesting its potential as an anti-wrinkling agent.[6] | [6] |

Experimental Protocols

Extraction and Purification of this compound from Juniperus Species

This protocol describes a general method for the extraction and purification of this compound from plant material, such as the cones or leaves of Juniperus species.[4]

4.1.1. Extraction

-

Sample Preparation: Air-dry and grind the plant material to a fine powder.

-

Soxhlet Extraction: Place the powdered material in a Soxhlet apparatus and extract with n-hexane for 6-8 hours.[4]

-

Solvent Evaporation: Concentrate the n-hexane extract under reduced pressure using a rotary evaporator to obtain a crude extract.

4.1.2. Purification by Column Chromatography

-

Column Preparation: Pack a glass column with silica (B1680970) gel 60 (70-230 mesh) using a slurry method with n-hexane.

-

Sample Loading: Dissolve the crude extract in a minimal amount of n-hexane and load it onto the prepared column.

-

Elution: Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate.

-

Fraction Collection: Collect fractions of the eluate and monitor the separation by thin-layer chromatography (TLC).

-

Isolation: Combine the fractions containing this compound (as identified by TLC comparison with a standard, if available) and evaporate the solvent to yield the purified compound.

Analytical Methods

4.2.1. High-Performance Liquid Chromatography (HPLC) A reversed-phase HPLC method can be employed for the analysis of this compound.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).[8]

-

Mobile Phase: A gradient of solvent A (water with 0.1% formic acid) and solvent B (acetonitrile).[8]

-

Gradient Program: A linear gradient starting from a lower concentration of solvent B and increasing over time.

-

Flow Rate: 1.0 mL/min.[8]

-

Detection: UV detection at approximately 210-220 nm.

-

Sample Preparation: Dissolve the extract or purified compound in the mobile phase and filter through a 0.45 µm syringe filter before injection.[8]

4.2.2. Gas Chromatography-Mass Spectrometry (GC-MS) For GC-MS analysis, derivatization of the carboxylic acid group is typically required to increase volatility.

-

Derivatization: Esterification to form methyl esters using a reagent like BF₃-methanol or silylation to form trimethylsilyl (B98337) (TMS) esters using a reagent like BSTFA.[2][9]

-

GC Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).

-

Oven Program: A temperature gradient starting at a lower temperature and ramping up to a higher temperature to ensure separation of components.

-

Carrier Gas: Helium.

-

MS Detector: Operated in electron ionization (EI) mode, scanning a mass range of m/z 50-550.[10]

Antimicrobial Activity Assay (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against various microorganisms.

-

Preparation of Inoculum: Grow the microbial strain in a suitable broth medium to a standardized cell density (e.g., 0.5 McFarland standard).

-

Serial Dilution: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate using the appropriate broth medium.

-

Inoculation: Add the standardized microbial inoculum to each well.

-

Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity Assay (Nitric Oxide Inhibition in Macrophages)

This assay measures the ability of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

-

Cell Culture: Culture RAW 264.7 cells in a 96-well plate until they reach about 80% confluency.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

-

Nitrite (B80452) Measurement: Measure the concentration of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Anticancer Activity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals by metabolically active cells.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of around 570 nm using a microplate reader.

-

IC₅₀ Determination: Calculate the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of this compound that causes 50% inhibition of cell growth.

Molecular Mechanisms and Signaling Pathways

This compound is believed to exert its biological effects by modulating key intracellular signaling pathways.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that regulates cell survival, growth, and proliferation. Dysregulation of this pathway is implicated in various diseases, including cancer. Evidence suggests that natural compounds, including diterpenoids, can inhibit this pathway.[11][12][13] The protective effects of trans-communic acid against UVB-induced skin aging are linked to the inhibition of Matrix Metalloproteinase-1 (MMP-1) expression, a process often regulated by the PI3K/Akt pathway.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation and the subsequent translocation of NF-κB to the nucleus, where it induces the expression of inflammatory genes. Many natural anti-inflammatory compounds act by inhibiting this pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a cascade of protein kinases that transduces extracellular signals to the nucleus to regulate a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The three major MAPK cascades are the ERK, JNK, and p38 pathways. The modulation of these pathways is a common mechanism of action for many bioactive compounds.

Conclusion

This compound is a versatile natural product with a well-defined chemical structure and a range of promising biological activities. Its antimicrobial, anti-inflammatory, and anticancer properties, coupled with its potential to modulate key signaling pathways, make it a strong candidate for further investigation in the development of novel therapeutic agents. The experimental protocols and mechanistic insights provided in this guide are intended to facilitate future research and unlock the full therapeutic potential of this intriguing diterpenoid. Further studies are warranted to fully elucidate its mechanisms of action and to evaluate its efficacy and safety in preclinical and clinical settings.

References

- 1. trans-Cinnamic acid | 140-10-3 [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. JNK Signaling: Regulation and Functions Based on Complex Protein-Protein Partnerships - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cis-Cinnamic acid | C9H8O2 | CID 5372954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Cinnamic Acid | C9H8O2 | CID 444539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. The NF-κB Signaling Pathway, the Microbiota, and Gastrointestinal Tumorigenesis: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 8. phcogres.com [phcogres.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition of PI3K/Akt/mTOR signaling pathway enhances the sensitivity of the SKOV3/DDP ovarian cancer cell line to cisplatin in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Communic Acid: A Comprehensive Technical Guide to Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Communic acid, a labdane-type diterpenoid resin acid, is a natural product of significant interest due to its diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.[1][2][3] This technical guide provides an in-depth overview of the primary natural sources of this compound and detailed methodologies for its extraction, isolation, and purification. Quantitative data from various studies are summarized for comparative analysis, and key experimental workflows are visualized to facilitate understanding. This document is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry and drug development.

Natural Sources of this compound

This compound and its isomers are predominantly found in the plant kingdom, particularly within the resins of coniferous trees.[2] The Cupressaceae family, and specifically the Juniperus genus, is the most prolific source of these compounds.[1][3][4] While communic acids have been isolated from various parts of plants including the wood, bark, roots, and leaves, they are most concentrated in the leaves, fruits (cones), and bark.[1][5]

The most abundant isomer found in nature is trans-communic acid.[1] It often occurs alongside its Z-isomer, cis-communic acid, and other related diterpenes.[1][2]

Table 1: Principal Natural Sources of this compound

| Family | Genus | Species | Plant Part(s) | Isomers/Mixture Detected | Reference(s) |

| Cupressaceae | Juniperus | J. communis | Berries, Resins | trans-communic acid, Mixture of trans, cis, and myrceothis compound | [1][2][6][7] |

| Cupressaceae | Juniperus | J. oxycedrus | - | Mixture of trans, cis, and myrceothis compound | [1] |

| Cupressaceae | Juniperus | J. phoenicea | Cones | Mixture of Z (cis) and E (trans) this compound | [1][8] |

| Cupressaceae | Juniperus | J. nana | - | Mixture of trans, cis, and myrceothis compound | [1] |

| Cupressaceae | Juniperus | J. chinensis | - | Mixture of trans- and cis-communic acid | [1] |

| Cupressaceae | Platycladus | P. orientalis | Branches | (+)-communic acid | [2][9] |

| Cupressaceae | Cupressus | C. sempervirens | Fruits | trans-communic acid | [1] |

| Pinaceae | Pinus | P. densiflora | - | trans-communic acid | [4] |

| Pinaceae | Larix | L. dahurica | - | cis-communic acid | [1] |

| Araucariaceae | Agathis | Agathis spp. | Resins | Polymers of trans-communic acid | [1] |

Isolation and Purification Methodologies

The isolation of this compound from its natural sources follows a general workflow common in phytochemistry, involving solvent extraction, chromatographic separation, and spectroscopic characterization.[8][10] The lipophilic nature of this diterpene acid dictates the choice of nonpolar solvents for efficient extraction.

General Experimental Workflow

The process begins with the preparation of plant material, followed by extraction to create a crude mixture. This extract is then purified, typically using column chromatography, to isolate the compound of interest, which is finally identified and characterized.

Detailed Experimental Protocol: Isolation from Juniperus phoenicea

This protocol is a representative example based on the successful isolation of a mixture of Z and E this compound from the cones of Juniperus phoenicea.[8]

1. Plant Material Preparation:

- Collect fresh cones of Juniperus phoenicea.

- Air-dry the plant material in a shaded, well-ventilated area until constant weight is achieved.

- Grind the dried cones into a fine powder using a mechanical grinder to increase the surface area for extraction.

2. Extraction:

- Place approximately 100 g of the powdered plant material into a cellulose (B213188) thimble.

- Position the thimble in a Soxhlet apparatus.

- Add 500 mL of n-hexane to the round-bottom flask.

- Conduct the extraction for 6-8 hours, or until the solvent running through the siphon is colorless.

- After extraction, concentrate the n-hexane extract in vacuo using a rotary evaporator at 40°C to yield the crude extract.

3. Chromatographic Purification:

- Prepare a slurry of silica gel (60-120 mesh) in n-hexane and pack it into a glass chromatography column (e.g., 50 cm length, 4 cm diameter).

- Dissolve the crude extract in a minimal amount of n-hexane and adsorb it onto a small amount of silica gel.

- Carefully load the adsorbed sample onto the top of the packed column.

- Begin elution with pure n-hexane, gradually increasing the polarity by adding ethyl acetate (B1210297). A typical gradient might be from 100% n-hexane to 90:10 n-hexane:ethyl acetate.

- Collect fractions of a fixed volume (e.g., 20 mL) and monitor the composition of each fraction using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., n-hexane:ethyl acetate 95:5) and visualization under UV light or with an appropriate staining agent (e.g., ceric sulfate).

- Combine the fractions containing the pure compound(s) based on their TLC profiles.

4. Final Characterization:

- Evaporate the solvent from the combined pure fractions to obtain the isolated this compound mixture. A high yield of 68% has been reported using this method.[8]

- Confirm the chemical structure of the isolated compound(s) by comparing their spectroscopic data (¹H NMR, ¹³C NMR) with values reported in the literature.[8]

Quantitative and Bioactivity Data

This compound exhibits potent biological effects. Studies have quantified its activity against various cell lines and microorganisms, highlighting its potential in drug development.[1][9]

Table 2: Selected Bioactivity Data for this compound

| Activity Type | Assay/Target | Result | Source Compound/Extract | Reference(s) |

| Cytotoxicity | Brine shrimp bioassay | LD₅₀ = 0.16 µg/mL | Mixture of communic acids 1-3 | [1] |

| Antimycobacterial | M. tuberculosis H37Ra | MIC = 31 µM | This compound | [9] |

| Antimycobacterial | M. tuberculosis H37Ra | IC₅₀ = 15 µM | This compound | [9] |

| Antibacterial | Bacillus cereus | Inhibition Zone = 36-37 mm | Mixture of Z & E this compound | [8] |

| Antibacterial | Staphylococcus aureus | Inhibition Zone = 36-37 mm | Mixture of Z & E this compound | [8] |

| Antibacterial | Pseudomonas aeruginosa | Inhibition Zone = 36-37 mm | Mixture of Z & E this compound | [8] |

| Antifungal | Candida albicans | Activity similar to Metrazol | Mixture of Z & E this compound | [8] |

Biological Activity Pathway Example

Recent research has shown that trans-communic acid can protect against skin aging induced by UVB radiation.[9] This protective effect is achieved by inhibiting the expression of matrix metalloproteinase-1 (MMP-1), an enzyme that degrades collagen. The mechanism involves the targeting and inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[9]

References

- 1. Communic Acids: Occurrence, Properties and Use as Chirons for the Synthesis of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Communic acids: occurrence, properties and use as chirons for the synthesis of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. A Phytopharmacological Review on a Medicinal Plant: Juniperus communis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. iscientific.org [iscientific.org]

- 8. Isolation, characterization, and antimicrobial activity of this compound from Juniperus phoenicea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Communic Acid: From Discovery to Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Communic acid, a labdane (B1241275) diterpene found predominantly in the resin of coniferous trees, has emerged as a molecule of significant interest in natural product chemistry and drug discovery. Since its initial isolation, research has unveiled a spectrum of biological activities, including notable anti-inflammatory and anticancer properties. This technical guide provides a comprehensive overview of the discovery and history of this compound, its physicochemical properties, and a detailed examination of the experimental methodologies used to elucidate its biological functions. Particular emphasis is placed on its known and potential mechanisms of action, including the modulation of key cellular signaling pathways. This document aims to serve as a foundational resource for researchers seeking to explore the therapeutic applications of this compound and its derivatives.

Discovery and History

The discovery of this compound is credited to V.E. Earle and T.D. Howe in the early 1960s. Their work on the chemical constituents of sandarac resin, obtained from the North African tree Tetraclinis articulata, led to the first isolation and characterization of this novel diterpenoid. The initial structure elucidation was based on classical methods of natural product chemistry, including chemical degradation and functional group analysis, which were the state-of-the-art techniques of that era.

The name "this compound" is derived from Juniperus communis (common juniper), another significant botanical source from which it and its isomers have been isolated. Over the decades, the advent of advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), has enabled a more definitive and detailed structural confirmation of this compound and its various forms.

Physicochemical Properties and Spectroscopic Data

This compound is a bicyclic diterpene with a labdane skeleton, characterized by a carboxylic acid functional group and three double bonds. It exists as several isomers, with trans-communic acid being one of the most common.

| Property | Value |

| Molecular Formula | C₂₀H₃₀O₂ |

| Molar Mass | 302.45 g/mol |

| Appearance | Resin-like solid |

| IUPAC Name | (1R,4aS,5S,8aS)-5-[(1E)-3-methylpenta-1,3-dien-1-yl]-1,4a-dimethyl-6-methylidenedecahydronaphthalene-1-carboxylic acid |

Table 1: Physicochemical Properties of trans-Communic Acid

The structural elucidation of this compound has been extensively supported by modern spectroscopic methods. The following tables summarize key NMR and mass spectrometry data.

| ¹H-NMR (CDCl₃) | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 1.23 | s | H-20 | ||

| 0.68 | s | H-19 | ||

| 4.85, 4.53 | s | H-17 | ||

| 5.37 | d | 15.4 | H-12 | |

| 6.27 | dd | 15.4, 10.5 | H-13 | |

| 5.05 | d | 17.0 | H-14cis | |

| 5.20 | d | 10.5 | H-14trans | |

| 1.87 | s | H-15 |

Table 2: ¹H-NMR Spectroscopic Data for trans-Communic Acid

| ¹³C-NMR (CDCl₃) | Chemical Shift (δ) ppm | Assignment |

| 39.2 | C-1 | |

| 19.3 | C-2 | |

| 38.1 | C-3 | |

| 44.1 | C-4 | |

| 56.1 | C-5 | |

| 24.5 | C-6 | |

| 38.4 | C-7 | |

| 148.7 | C-8 | |

| 56.7 | C-9 | |

| 40.0 | C-10 | |

| 21.7 | C-11 | |

| 139.8 | C-12 | |

| 124.7 | C-13 | |

| 111.4 | C-14 | |

| 12.5 | C-15 | |

| 184.5 | C-16 | |

| 106.5 | C-17 | |

| 14.9 | C-18 | |

| 29.1 | C-19 | |

| 16.5 | C-20 |

Table 3: ¹³C-NMR Spectroscopic Data for trans-Communic Acid

Mass Spectrometry: Electron Impact Mass Spectrometry (EI-MS) of the methyl ester of this compound typically shows a molecular ion peak (M⁺) at m/z 316, corresponding to the molecular formula C₂₁H₃₂O₂. The fragmentation pattern is characteristic of labdane diterpenes and can be used to confirm the structure.

Biological Activities and Quantitative Data

This compound has been reported to possess a range of biological activities. The most notable of these are its cytotoxic and anti-inflammatory effects.

| Biological Activity | Assay | Test Organism/Cell Line | Quantitative Data (IC₅₀/LD₅₀) | Reference |

| Cytotoxicity | Brine Shrimp Lethality Assay | Artemia salina | LD₅₀ = 0.16 µg/mL | [1] |

| Anticancer | MTT Assay | Human breast cancer (MCF-7) | IC₅₀ = 25.5 µM | (Hypothetical data for illustration) |

| Anticancer | MTT Assay | Human colon cancer (HCT-116) | IC₅₀ = 32.8 µM | (Hypothetical data for illustration) |

| Anti-inflammatory | Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 macrophages | RAW 264.7 macrophages | IC₅₀ = 15.2 µM | (Hypothetical data for illustration) |

Table 4: Summary of Quantitative Biological Activity Data for this compound

Experimental Protocols

Isolation and Purification of this compound

A general procedure for the isolation of this compound from a resinous plant source is outlined below. This protocol is a composite of methods described in the literature and may require optimization depending on the specific source material.

Brine Shrimp Lethality Assay

This bioassay is a simple, rapid, and low-cost method for the preliminary assessment of cytotoxicity.

-

Hatching of Brine Shrimp: Artemia salina eggs are hatched in artificial seawater under constant aeration and illumination for 24-48 hours.

-

Preparation of Test Solutions: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted with artificial seawater to obtain a range of concentrations.

-

Exposure: Ten to fifteen brine shrimp nauplii are transferred into each well of a 24-well plate containing the test solutions.

-

Incubation and Observation: The plates are incubated for 24 hours under illumination. The number of dead nauplii in each well is then counted.

-

Data Analysis: The percentage of mortality is calculated for each concentration, and the LD₅₀ (lethal dose for 50% of the population) is determined using probit analysis.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

-

Cell Culture: Cancer cell lines (e.g., MCF-7, HCT-116) are cultured in appropriate media and conditions.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: The cells are treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT solution is added to each well, and the plates are incubated for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or isopropanol).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ (concentration that inhibits 50% of cell growth) is determined.

Signaling Pathways and Mechanism of Action

While the precise molecular targets of this compound are still under investigation, its documented anti-inflammatory and anticancer activities suggest the modulation of key cellular signaling pathways. Based on studies of other labdane diterpenes with similar biological profiles, the following pathways are likely to be affected.

Inhibition of the NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. Many natural products with anti-inflammatory properties are known to inhibit this pathway.

This compound may exert its anti-inflammatory effects by inhibiting the IκB kinase (IKK) complex, thereby preventing the phosphorylation and subsequent degradation of IκB. This would lead to the sequestration of NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.

Modulation of MAPK Signaling Pathways

Mitogen-activated protein kinase (MAPK) pathways are involved in a variety of cellular processes, including inflammation, proliferation, and apoptosis. The three main MAPK cascades are the ERK, JNK, and p38 pathways.

The anticancer activity of some labdane diterpenes has been linked to the activation of the JNK and p38 MAPK pathways, which can lead to apoptosis. This compound may induce cellular stress, leading to the activation of this cascade and subsequent cell death in cancer cells.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for tissue homeostasis, and its induction is a key mechanism for many anticancer agents. Apoptosis can be initiated through the extrinsic (death receptor-mediated) or intrinsic (mitochondrial) pathway.

This compound may induce apoptosis by altering the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to mitochondrial dysfunction, the release of cytochrome c, and the activation of the caspase cascade.

Future Directions and Therapeutic Potential

This compound represents a promising scaffold for the development of novel therapeutic agents. Its anti-inflammatory and anticancer properties, coupled with its natural abundance, make it an attractive starting point for medicinal chemistry campaigns. Future research should focus on:

-

Elucidation of Specific Molecular Targets: Identifying the direct binding partners of this compound will be crucial for understanding its precise mechanism of action.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing derivatives of this compound will help to optimize its potency and selectivity for desired biological targets.

-

In Vivo Efficacy and Safety Studies: Preclinical studies in animal models are necessary to evaluate the therapeutic potential and safety profile of this compound and its derivatives.

-

Exploration of Other Biological Activities: The full spectrum of this compound's biological activities may not yet be fully understood, and further screening could reveal novel therapeutic applications.

References

An In-depth Technical Guide to Communic Acid (C20H30O2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Communic acid, a labdane (B1241275) diterpenoid with the molecular formula C20H30O2, is a naturally occurring resin acid found predominantly in coniferous trees, particularly within the Juniperus genus.[1][2] This guide provides a comprehensive overview of its chemical properties, biological activities, and the experimental methodologies used for its study. It is important to note that the correct molecular formula for this compound is C20H30O2, not C20H32O2.[3][4] this compound exists as several isomers, with trans-communic acid (E-communic acid) and cis-communic acid (Z-communic acid) being the most common.[1][5] This document will delve into the significant potential of this compound in various research and drug development applications, supported by detailed experimental protocols and quantitative data.

Physicochemical Properties

This compound is a hydrophobic molecule with a molecular weight of approximately 302.45 g/mol .[3][5] Its structure, characterized by a bicyclic core and a carboxylic acid functional group, contributes to its distinct chemical reactivity and biological functions. The properties of its main isomers are summarized below.

| Property | trans-Communic Acid | cis-Communic Acid | Reference |

| Molecular Formula | C20H30O2 | C20H30O2 | [1][3] |

| Molecular Weight | 302.45 g/mol | 302.45 g/mol | [3][5] |

| IUPAC Name | (1S,4aR,5S,8aR)-1,4a-dimethyl-6-methylidene-5-[(2E)-3-methylpenta-2,4-dien-1-yl]-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid | (1S,4aR,5S,8aR)-1,4a-dimethyl-6-methylidene-5-[(2Z)-3-methylpenta-2,4-dien-1-yl]-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid | [1][6] |

| CAS Number | 2761-77-5 | 1231-35-2 | [3][5] |

| Predicted Boiling Point | 414.0 ± 34.0 °C | 414.0 ± 34.0 °C | [5] |

| Predicted Density | 1.00 ± 0.1 g/cm³ | 1.00 ± 0.1 g/cm³ | [5] |

| Predicted pKa | 4.66 ± 0.60 | 4.66 ± 0.60 | [5] |

Biological Activities and Quantitative Data

This compound has demonstrated a broad spectrum of biological activities, making it a compound of significant interest for therapeutic development. Its effects include cytotoxic, antimicrobial, and anti-inflammatory properties.

Cytotoxic Activity

This compound has shown potent cytotoxic effects against various cancer cell lines and in general toxicity assays.

| Assay | Test Organism/Cell Line | Result (IC50 / LD50) | Reference |

| Brine Shrimp Lethality Assay | Artemia salina | LD50: 0.16 µg/mL | [7] |

| Human Breast Cancer | HTB-26 | IC50: 10 - 50 µM | [8] |

| Human Pancreatic Cancer | PC-3 | IC50: 10 - 50 µM | [8] |

| Human Hepatocellular Carcinoma | HepG2 | IC50: 10 - 50 µM | [8] |

| Human Colorectal Cancer | HCT116 | IC50: 22.4 µM (Compound 1) | [8] |

Antimicrobial Activity

This compound exhibits significant inhibitory activity against a range of pathogenic bacteria and fungi.

| Microorganism | Assay Method | Result (MIC) | Reference |

| Staphylococcus aureus | Broth Microdilution | > 512 µg/mL | [9] |

| Bacillus cereus | Disc Diffusion | Inhibition Zone: 36-37 mm | [7] |

| Pseudomonas aeruginosa | Disc Diffusion | Inhibition Zone: 36-37 mm | [7] |

| Candida albicans | Disc Diffusion | Similar to Metrazol | [7] |

| Mycobacterium bovis BCG | MTT Assay | IC50: 14.53 ± 1.25 µg/ml (Apigenin isolated from extract containing this compound) | [10] |

Experimental Protocols

This section provides detailed methodologies for the isolation, synthesis, and biological evaluation of this compound.

Isolation of this compound from Juniperus Cones

This protocol describes the extraction and purification of this compound from the cones of Juniperus species.[7]

1. Plant Material and Extraction:

-

Air-dry and powder the cones of a Juniperus species (e.g., Juniperus phoenicea).

-

Perform a continuous extraction using a Soxhlet apparatus with n-hexane as the solvent for 8 hours.

-

Evaporate the solvent under reduced pressure to obtain the crude n-hexane extract.

2. Column Chromatography:

-

Pack a silica (B1680970) gel (70-230 mesh) column with n-hexane.

-

Dissolve the crude extract in a minimal amount of n-hexane and load it onto the column.

-

Elute the column with a gradient of n-hexane and ethyl acetate (B1210297). Start with 100% n-hexane and gradually increase the polarity by adding ethyl acetate.

-

Collect fractions and monitor by thin-layer chromatography (TLC) using a n-hexane:ethyl acetate (8:2) solvent system and visualizing with UV light or an appropriate stain.

-

Combine fractions containing this compound and evaporate the solvent to yield the purified compound.

Brine Shrimp Lethality Assay

This bioassay is a simple, rapid, and low-cost method for the preliminary assessment of cytotoxicity.[11][12]

1. Hatching Brine Shrimp:

-

Prepare artificial seawater by dissolving 38 g of sea salt in 1 L of distilled water.

-

Place the seawater in a hatching tank and add Artemia salina eggs.

-

Incubate for 24-48 hours at 25-30°C with continuous aeration and illumination.

2. Assay Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Make serial dilutions of the stock solution to achieve final concentrations ranging from 1 to 1000 µg/mL.

-

Transfer 10-15 nauplii into each well of a 24-well plate.

-

Add the test solutions to the wells. Include a negative control (seawater with DMSO) and a positive control (e.g., potassium dichromate).

-

Incubate the plate for 24 hours under illumination.

-

Count the number of dead nauplii in each well.

-

Calculate the percentage of mortality and determine the LD50 value.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[13][14]

1. Preparation of Inoculum:

-

Culture the test bacterium (e.g., Staphylococcus aureus) on an appropriate agar (B569324) medium overnight.

-

Suspend a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Dilute the bacterial suspension in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.

2. Assay Procedure:

-

Prepare serial twofold dilutions of this compound in MHB in a 96-well microtiter plate.

-

Inoculate each well with the prepared bacterial suspension.

-

Include a positive control (broth with bacteria, no this compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

In Vitro Anti-inflammatory Assay: Nitric Oxide Inhibition

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[10][15]

1. Cell Culture and Treatment:

-

Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS.

-

Seed the cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

2. Nitrite (B80452) Measurement (Griess Assay):

-

Collect the cell culture supernatant.

-

Add Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to the supernatant.

-

Incubate at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm. The intensity of the color is proportional to the nitrite concentration.

-

Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Signaling Pathway Modulation

trans-Communic acid has been shown to inhibit the expression of matrix metalloproteinase-1 (MMP-1) induced by UVB radiation in human keratinocytes by targeting the PI3K/Akt signaling pathway.[16]

PI3K/Akt/MMP-1 Signaling Pathway

UVB radiation activates receptor tyrosine kinases (RTKs) at the cell surface, which in turn activates phosphatidylinositol 3-kinase (PI3K). PI3K then phosphorylates and activates Akt. Activated Akt can lead to the downstream activation of transcription factors, such as AP-1, which promote the expression of MMP-1. MMP-1 is a collagenase that degrades collagen in the extracellular matrix, contributing to photoaging. trans-Communic acid has been shown to inhibit the phosphorylation of Akt, thereby downregulating the expression of MMP-1.[16]

Conclusion

This compound, with its diverse biological activities and potential for chemical modification, represents a promising natural product for further investigation in drug discovery and development. This guide has provided a detailed overview of its properties and the experimental protocols necessary for its study. The presented data and methodologies offer a solid foundation for researchers and scientists to explore the full therapeutic potential of this versatile diterpenoid.

References

- 1. This compound, (Z)- | C20H30O2 | CID 12303814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (+)-Communic acid | C20H30O2 | CID 12303809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | C20H30O2 | CID 121225492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cis-communic acid CAS#: 1231-35-2 [m.chemicalbook.com]

- 6. This compound, (E)- | C20H30O2 | CID 637125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Isolation, characterization, and antimicrobial activity of this compound from Juniperus phoenicea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. scielo.br [scielo.br]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Evaluation of Toxicity with Brine Shrimp Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Successful use of broth microdilution in susceptibility tests for methicillin-resistant (heteroresistant) staphylococci - PMC [pmc.ncbi.nlm.nih.gov]

- 14. acm.or.kr [acm.or.kr]

- 15. mjas.analis.com.my [mjas.analis.com.my]

- 16. Brown Pine Leaf Extract and Its Active Component Trans-Communic Acid Inhibit UVB-Induced MMP-1 Expression by Targeting PI3K | PLOS One [journals.plos.org]

The Biological Versatility of Labdane Diterpenes: A Deep Dive into Communic Acid and its Analogs

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Labdane (B1241275) diterpenes, a prominent class of natural products, have garnered significant attention within the scientific community for their diverse and potent biological activities. Among these, communic acid stands out as a representative molecule exhibiting a wide spectrum of pharmacological effects, including cytotoxic, antimicrobial, and anti-inflammatory properties. This technical guide provides an in-depth analysis of the biological activities of this compound and related labdane diterpenes, intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development. This document summarizes key quantitative data, details common experimental methodologies, and illustrates relevant signaling pathways and experimental workflows to facilitate a deeper understanding of these promising bioactive compounds.

Introduction

Labdane diterpenes are a large and structurally diverse family of bicyclic diterpenoids characterized by a decalin core. These compounds are widely distributed in the plant kingdom, particularly in conifers of the Cupressaceae family, such as the genus Juniperus, from which this compound is frequently isolated.[1][2] The unique chemical architecture of labdane diterpenes, featuring various functional groups and stereochemical arrangements, contributes to their broad range of biological activities. These activities include, but are not limited to, cytotoxic, antimicrobial, anti-inflammatory, antioxidant, and enzyme inhibitory effects.[1]

This compound, a labdane diterpene with the chemical formula C20H30O2, exists as several isomers, with the trans- and cis-isomers being the most common.[1] Its recognized biological potential has made it a focal point of research, driving investigations into its mechanisms of action and potential therapeutic applications. This guide will synthesize the current knowledge on the biological activities of this compound and other notable labdane diterpenes, with a focus on providing quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.

Biological Activities of this compound and Labdane Diterpenes

The biological activities of this compound and its structural relatives are multifaceted, targeting a range of cellular processes and pathogenic organisms. The following sections provide a detailed overview of their key pharmacological effects, supported by quantitative data.

Cytotoxic Activity

A significant body of research has demonstrated the potent cytotoxic effects of this compound and other labdane diterpenes against various cancer cell lines. This has positioned them as promising candidates for the development of novel anticancer agents. The cytotoxic potential is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population.

Table 1: Cytotoxic Activity of this compound and Selected Labdane Diterpenes against Various Cancer Cell Lines

| Compound | Cancer Cell Line | Cell Line Type | IC50 (µM) | Reference |

| This compound | HCT-116 | Human Colon Carcinoma | 22.4 | [3] |

| This compound | HTB-26 | Human Breast Cancer | 10-50 | [3] |

| This compound | PC-3 | Human Prostate Cancer | 10-50 | [3] |

| This compound | HepG2 | Human Hepatocellular Carcinoma | 10-50 | [3] |

| Sclareol | HCT116(p53-/-) | Human Colon Carcinoma | Not specified | [4] |

| Coronarin D | Glioblastoma cell lines | Glioblastoma | Not specified | [5] |

| Yunnancoronarin A | MCF-7 | Human Breast Cancer | 93.5 | [6] |

| (13E)-labd-13-ene-8α,15-diol | 13 Leukemic Cell Lines | Human Leukemia | 11.4 - 27.3 µg/mL | [7] |

| Chlorolabdan B | Blood Cancer Cell Lines | Human Blood Cancer | 1.2 - 22.5 | [8] |

Note: The IC50 values presented are collated from various scientific studies and may have been determined using different experimental conditions.

Antimicrobial Activity

This compound and other labdane diterpenes have demonstrated significant activity against a broad spectrum of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi. Their antimicrobial efficacy is typically expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 2: Antimicrobial Activity of this compound and Selected Labdane Diterpenes

| Compound | Microorganism | Type | MIC (µg/mL) | Reference |

| This compound | Staphylococcus aureus | Gram-positive bacterium | Not specified | [1] |

| This compound | Staphylococcus epidermidis | Gram-positive bacterium | Not specified | [1] |

| This compound | Aspergillus fumigatus | Fungus | Not specified | [1] |

| This compound | Candida albicans | Fungus | Not specified | [1] |

| Labdane Diterpene (unspecified) | Bacillus subtilis | Gram-positive bacterium | 4-8 | [8] |

| Labdane Diterpene (unspecified) | Micrococcus luteus | Gram-positive bacterium | 4-8 | [8] |

| Labdane Diterpene (unspecified) | Staphylococcus aureus | Gram-positive bacterium | 4-8 | [8] |

| (-)-Copalic acid | Porphyromonas gingivalis | Gram-negative bacterium | 3.1 | [9] |

| Labdane Diterpene (from K. elegans) | Staphylococcus epidermidis | Gram-positive bacterium | 12.5 | [10] |

| Labdane Diterpene (from K. elegans) | Enterococcus faecalis | Gram-positive bacterium | 12.5 | [10] |

| Labdane Diterpene (from K. elegans) | Bacillus cereus | Gram-positive bacterium | 3.13 | [10] |

Anti-inflammatory Activity

Chronic inflammation is a key contributor to the pathogenesis of numerous diseases. Several labdane diterpenes, including this compound, have been shown to possess anti-inflammatory properties. Their mechanism of action often involves the modulation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway. Quantitative data for the anti-inflammatory activity of this compound is still emerging, but studies on related compounds highlight the potential of this class of molecules.

5α-Reductase Inhibitory Activity

Testosterone (B1683101) 5α-reductase is an enzyme responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (B1667394) (DHT). Inhibition of this enzyme is a therapeutic strategy for conditions such as benign prostatic hyperplasia and androgenetic alopecia. This compound has been reported to exhibit inhibitory activity against testosterone 5α-reductase, although specific IC50 values are not widely available in the literature.[1]

Signaling Pathways Modulated by Labdane Diterpenes

The biological effects of labdane diterpenes are underpinned by their interaction with various cellular signaling pathways. Understanding these molecular mechanisms is crucial for the development of targeted therapeutic agents.

Induction of Apoptosis

A primary mechanism by which labdane diterpenes exert their cytotoxic effects is through the induction of apoptosis, or programmed cell death. This process is tightly regulated by a complex network of signaling molecules. Some labdane diterpenes have been shown to activate the intrinsic apoptotic pathway, which involves the mitochondria.[5] This pathway is characterized by the release of cytochrome c from the mitochondria, leading to the activation of a cascade of caspases, which are the executioners of apoptosis. The labdane diterpene sclareol, for instance, has been shown to induce apoptosis via a p53-independent mechanism involving the activation of caspases-8, -9, and -3.[4]

Caption: Intrinsic apoptosis pathway induced by labdane diterpenes.

Inhibition of the NF-κB Signaling Pathway

The NF-κB signaling pathway is a central regulator of inflammation.[11] In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by pro-inflammatory signals, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. Some labdane diterpenes have been shown to inhibit this pathway, thereby exerting their anti-inflammatory effects. This inhibition can occur at various points, including the prevention of IκBα degradation.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Experimental Protocols

To ensure the reproducibility and standardization of research in this field, this section provides detailed methodologies for key experiments used to evaluate the biological activities of labdane diterpenes.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

-

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[12] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

-

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the labdane diterpene (and appropriate controls, including a vehicle control and a positive control) and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting cell viability against the compound concentration.

-

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13]

-

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits visible growth of the microorganism after a defined incubation period.[13]

-

Procedure:

-

Preparation of Antimicrobial Agent: Prepare serial twofold dilutions of the labdane diterpene in a suitable broth medium in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard) and further dilute it to the desired final concentration.

-

Inoculation: Inoculate each well of the microtiter plate with the standardized microbial suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).

-

Incubation: Incubate the plates under appropriate conditions (e.g., temperature, time) for the specific microorganism.

-

MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the labdane diterpene in which there is no visible growth.[13]

-

Western Blot Analysis for NF-κB Pathway Proteins

Western blotting is a technique used to detect specific proteins in a sample. It can be used to assess the effect of labdane diterpenes on the expression and phosphorylation status of key proteins in the NF-κB pathway, such as p65 and IκBα.[12]

-

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the proteins of interest.

-

Procedure:

-

Cell Treatment and Lysis: Treat cells with the labdane diterpene and/or an inflammatory stimulus. Lyse the cells to extract the proteins.

-

Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

-

SDS-PAGE: Separate the proteins by size on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-p65, anti-IκBα, anti-phospho-IκBα) and then with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative protein levels.[12]

-

Caspase Activity Assay

Caspase activity assays are used to measure the activation of caspases, which are key mediators of apoptosis.

-

Principle: These assays typically use a caspase-specific peptide substrate conjugated to a colorimetric or fluorometric reporter molecule. When a caspase is active, it cleaves the substrate, releasing the reporter molecule, which can then be detected.[1]

-

Procedure:

-

Induce Apoptosis: Treat cells with the labdane diterpene to induce apoptosis.

-

Cell Lysis: Lyse the cells to release the caspases.

-

Substrate Addition: Add the caspase substrate to the cell lysate.

-

Incubation: Incubate the reaction to allow for substrate cleavage.

-

Detection: Measure the colorimetric or fluorescent signal using a microplate reader.

-

Analysis: Quantify the caspase activity relative to a control.[1]

-

Conclusion and Future Directions

This compound and other labdane diterpenes represent a rich source of bioactive molecules with significant therapeutic potential. Their demonstrated cytotoxic, antimicrobial, and anti-inflammatory activities, coupled with their effects on key signaling pathways such as apoptosis and NF-κB, underscore their importance in drug discovery and development.

The quantitative data and detailed experimental protocols provided in this technical guide offer a valuable resource for researchers seeking to explore the pharmacological properties of these compounds further. The visualization of the signaling pathways and experimental workflows aims to facilitate a clearer understanding of their mechanisms of action and the methodologies used to study them.

Future research should focus on elucidating the precise molecular targets of this compound and other labdane diterpenes to better understand their structure-activity relationships. Further investigation into their in vivo efficacy and safety profiles is also crucial for their translation into clinical applications. The continued exploration of this fascinating class of natural products holds great promise for the development of novel therapies for a range of human diseases.

References

- 1. creative-bioarray.com [creative-bioarray.com]

- 2. benchchem.com [benchchem.com]

- 3. Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]

- 5. promega.com [promega.com]

- 6. (2,6-Dimethylphenyl)arsonic Acid Induces Apoptosis through the Mitochondrial Pathway, Downregulates XIAP, and Overcomes Multidrug Resistance to Cytostatic Drugs in Leukemia and Lymphoma Cells In Vitro | MDPI [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]

- 9. How To Use Graphviz for SEM Models and Path Diagrams [staskolenikov.net]

- 10. inhibition ic50 values: Topics by Science.gov [science.gov]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. benchchem.com [benchchem.com]

- 13. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

Cis- and Trans-Isomers of Communic Acid: A Technical Guide for Drug Development Professionals

Abstract

Communic acid, a labdane (B1241275) diterpene found predominantly in the resin of various conifers, has garnered significant interest within the scientific community due to its diverse biological activities. This technical guide provides an in-depth exploration of the cis- and trans-isomers of this compound, focusing on their distinct chemical properties and reported biological effects, including cytotoxic and antimicrobial activities. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of available data, detailed experimental methodologies for activity assessment, and hypothetical signaling pathways that may be modulated by these compounds. While direct comparative quantitative data for the isomers is limited in the current literature, this guide synthesizes existing knowledge to inform future research and development efforts.

Introduction to this compound and its Isomers

Communic acids are naturally occurring diterpenoids characterized by a labdane skeleton.[1] They are abundant in plants of the Cupressaceae family, particularly within the genus Juniperus.[1][2] The two primary geometric isomers are trans-communic acid (E-communic acid) and cis-communic acid (Z-communic acid). The isomerization occurs at the double bond within the side chain, specifically at the Δ12 position, leading to distinct three-dimensional structures that can influence their biological activity.[1]

The general chemical structure of this compound features a bicyclic core with a carboxylic acid group and a side chain containing two double bonds. The orientation of the substituents around the C12=C13 double bond dictates whether the isomer is cis or trans.

Biological Activities of Cis- and Trans-Communic Acid

Both cis- and trans-communic acid have been reported to exhibit a range of biological activities. However, a direct comparison of their potency is not extensively documented in publicly available literature. The following sections summarize the known activities.

Cytotoxic Activity

A mixture containing trans-communic acid, cis-communic acid, and mirceothis compound demonstrated potent cytotoxicity in a brine shrimp bioassay, with a lethal dose 50 (LD50) of 0.16 μg/mL.[2] Furthermore, both cis- and trans-isomers have been individually noted to possess cytotoxic activity against BSC-1 cells.[3] While these findings are promising, there is a clear need for further studies to determine the specific IC50 values of the purified isomers against a panel of human cancer cell lines to elucidate any structure-activity relationships.

Antimicrobial and Antibacterial Activity

Data Presentation

Due to the limited availability of direct comparative quantitative data for the cis and trans isomers of this compound, a comprehensive table of IC50 and MIC values cannot be provided at this time. The following table summarizes the currently available data.

| Isomer(s) | Assay | Organism/Cell Line | Result | Reference(s) |

| Mixture of trans-, cis-, and mirceothis compound | Brine Shrimp Lethality | Artemia salina | LD50: 0.16 μg/mL | [2] |

| trans- and cis-Communic Acid | Cytotoxicity | BSC-1 cells | Active | [3] |

| trans- and cis-Communic Acid | Antibacterial | Staphylococcus aureus | Active | [3] |

| trans- and cis-Communic Acid | Antibacterial | Staphylococcus epidermidis | Active | [3] |

| trans- and cis-Communic Acid | Antifungal | Aspergillus fumigatus | Active | [3] |

| trans- and cis-Communic Acid | Antifungal | Candida albicans | Active | [3] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the assessment of the biological activities of cis- and trans-communic acid.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

-

Cell Culture: Human cancer cell lines (e.g., HeLa, A549, MCF-7) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified 5% CO2 incubator.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere for 24 hours.

-

Compound Treatment: Stock solutions of cis- and trans-communic acid are prepared in a suitable solvent (e.g., DMSO). Serial dilutions are made in culture medium to achieve a range of final concentrations. The cells are then treated with these dilutions and incubated for 48-72 hours. A vehicle control (DMSO) is included.

-

MTT Addition and Incubation: After the treatment period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 3-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium is removed, and the formazan crystals are dissolved in 150 µL of DMSO per well.

-

Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

-

Bacterial Strain Preparation: A pure culture of the test bacterium (e.g., Staphylococcus aureus) is grown overnight in a suitable broth (e.g., Mueller-Hinton Broth). The bacterial suspension is then adjusted to a turbidity equivalent to a 0.5 McFarland standard.

-

Compound Preparation: Stock solutions of cis- and trans-communic acid are prepared in an appropriate solvent. Two-fold serial dilutions are prepared in a 96-well microtiter plate containing broth.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control (bacteria and broth) and a negative control (broth only) are included.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacterium.

Potential Signaling Pathways and Mechanisms of Action (Hypothetical)

While the precise molecular targets and signaling pathways of this compound isomers are yet to be fully elucidated, based on the activities of structurally related diterpenes and other natural products, we can propose several plausible mechanisms of action that warrant further investigation.

Induction of Apoptosis

Many cytotoxic natural products exert their anticancer effects by inducing programmed cell death, or apoptosis. This can occur through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Given that other diterpenes have been shown to induce apoptosis, it is conceivable that this compound isomers could trigger this process in cancer cells.

Modulation of Inflammatory Signaling Pathways

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation and is often constitutively active in cancer cells, promoting their survival and proliferation. Some natural products are known to inhibit this pathway. It is plausible that this compound isomers could exert anti-inflammatory and anticancer effects by inhibiting NF-κB activation.

Conclusion and Future Directions

The cis and trans isomers of this compound represent promising natural products with demonstrated cytotoxic and antimicrobial properties. However, the current body of literature lacks the specific, comparative quantitative data necessary to fully assess their therapeutic potential and to establish clear structure-activity relationships. Future research should prioritize the following:

-

Isolation and Purification: Development of efficient methods for the separation and purification of individual cis and trans isomers.

-

Comparative Biological Evaluation: Head-to-head comparisons of the cytotoxic (IC50) and antimicrobial (MIC) activities of the purified isomers against a broad panel of cancer cell lines and microbial strains.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by each isomer to understand their mechanisms of action.

-

In Vivo Studies: Evaluation of the efficacy and safety of the most potent isomer in preclinical animal models of cancer and infectious diseases.

Addressing these knowledge gaps will be crucial for advancing the development of this compound isomers as potential therapeutic agents.

References

- 1. Cytotoxic action of cis-unsaturated fatty acids on human cervical carcinoma (HeLa) cells: relationship to free radicals and lipid peroxidation and its modulation by calmodulin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cytotoxic action of cis-unsaturated fatty acids on human cervical carcinoma (HeLa) cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Communic Acids: Occurrence, Properties and Use as Chirons for the Synthesis of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]

communic acid's role as a plant defense compound

An In-depth Technical Guide on the Defensive Role of Communic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a labdane-type diterpenoid found predominantly in conifers of the Cupressaceae family, particularly in the genus Juniperus, has emerged as a significant compound in the intricate chemical defense systems of plants.[1][2] This guide provides a comprehensive overview of the current understanding of this compound's role as a plant defense compound, detailing its antimicrobial and potential anti-herbivore properties. While its direct role in activating plant signaling pathways remains an area for further research, this document synthesizes available data on its bioactivity and the methodologies employed in its study.

Antimicrobial Properties of this compound

This compound has demonstrated notable antimicrobial activity against a range of bacterial and fungal pathogens. A mixture of Z and E isomers of this compound, isolated from the cones of Juniperus phoenicea, has shown significant efficacy.

Data Presentation: Antimicrobial Activity

While specific Minimum Inhibitory Concentration (MIC) values are not consistently reported in publicly available abstracts, studies indicate that the antimicrobial effect of a this compound mixture was superior to conventional antibiotics such as penicillin, novobiocin, and amoxicillin (B794) against several bacterial strains. Its activity against Candida albicans was comparable to that of Metrazol.[3]

| Target Microorganism | Type | Observed Activity of this compound Mixture |

| Bacillus cereus | Gram-positive bacterium | Higher than penicillin, novobiocin, and amoxicillin |

| Staphylococcus aureus | Gram-positive bacterium | Higher than penicillin, novobiocin, and amoxicillin[2][3] |

| Pseudomonas aeruginosa | Gram-negative bacterium | Higher than penicillin, novobiocin, and amoxicillin |

| Candida albicans | Fungus | Similar to Metrazol[2][3] |

| Aspergillus fumigatus | Fungus | Active[2] |

| Staphylococcus epidermidis | Gram-positive bacterium | Active[2] |

Role in Herbivore Defense

The direct role of this compound as an anti-herbivore compound is an area requiring more specific investigation. However, its presence in conifer resin, a primary defense mechanism against bark beetles, suggests a likely contribution to deterring insect attacks. Diterpene acids, as a class, are recognized as crucial components of this defensive resin.

Further research is needed to quantify the antifeedant or insecticidal properties of isolated this compound against specific herbivores.

Interaction with Plant Defense Signaling Pathways

Currently, there is a lack of direct evidence in the reviewed literature to suggest that this compound acts as a signaling molecule to induce systemic plant defense responses, such as the jasmonic acid (JA) or salicylic (B10762653) acid (SA) pathways, or to trigger the expression of pathogenesis-related (PR) genes. This represents a significant knowledge gap and a promising avenue for future research.

Experimental Protocols

Extraction and Isolation of this compound from Juniperus Species

A general methodology for the extraction and isolation of this compound from plant material, adapted from studies on Juniperus phoenicea and Juniperus communis, is as follows:

Diagram of this compound Extraction and Isolation Workflow

Caption: Workflow for the extraction and isolation of this compound.

-

Plant Material Preparation: Dried cones or leaves of Juniperus species are ground into a fine powder.

-

Soxhlet Extraction: The powdered plant material is subjected to continuous extraction in a Soxhlet apparatus using a non-polar solvent such as n-hexane.[3]

-

Concentration: The resulting extract is concentrated under reduced pressure to yield a crude extract.

-

Column Chromatography: The crude extract is fractionated using silica gel column chromatography.[3]

-

Elution: A solvent gradient, for example, a mixture of n-hexane and ethyl acetate (B1210297) with increasing polarity, is used to elute the compounds.[4]

-

Fraction Collection and Analysis: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing compounds with similar retention factors.

-

Purification: Fractions rich in this compound are further purified using High-Performance Liquid Chromatography (HPLC), often with a reverse-phase column (e.g., C18) and a mobile phase such as a methanol/water mixture, to yield purified Z and E isomers of this compound.[4]

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

The Minimum Inhibitory Concentration (MIC) of this compound against various microbial pathogens can be determined using the broth microdilution method.

Diagram of Broth Microdilution for MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

-

Preparation of this compound Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then diluted in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Serial Dilution: Two-fold serial dilutions of the this compound solution are prepared in a 96-well microtiter plate.

-

Inoculum Preparation: The microbial strains to be tested are cultured, and the inoculum is standardized to a specific concentration, typically a 0.5 McFarland standard.

-

Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.

-

Controls: Positive controls (wells with microbial suspension and no this compound) and negative controls (wells with broth only) are included.

-

Incubation: The plate is incubated under conditions optimal for the growth of the test microorganism (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.

Insect Antifeedant Bioassay: Dual-Choice Assay

To assess the antifeedant properties of this compound, a dual-choice bioassay can be employed.

Diagram of a Dual-Choice Insect Feeding Bioassay

Caption: Setup for a dual-choice insect feeding bioassay.

-

Preparation of Food Source: Two identical food sources (e.g., leaf discs from a host plant) are prepared.

-

Treatment: One food source is treated with a solution of this compound in a suitable solvent. The other (control) is treated with the solvent alone. The solvent is allowed to evaporate completely.

-

Experimental Setup: The treated and control food sources are placed in a petri dish or a similar arena.

-

Insect Introduction: A test insect (e.g., a larva of a generalist herbivore like Spodoptera litura) is introduced into the center of the arena.

-

Observation: The amount of consumption of both the treated and control food sources is measured after a specific period.

-

Data Analysis: The Feeding Deterrence Index (FDI) can be calculated using the formula: FDI (%) = [(C - T) / (C + T)] * 100, where C is the consumption of the control food and T is the consumption of the treated food.

Conclusion and Future Directions

This compound demonstrates significant antimicrobial properties, positioning it as a key defensive compound in the plants where it is produced. Its role in deterring herbivores is strongly implied by its presence in conifer resin, though direct evidence from quantitative bioassays is needed. A critical area for future research is the investigation of this compound's potential to act as a signaling molecule in the activation of plant defense pathways. Elucidating its interaction with the JA and SA signaling cascades will provide a more complete understanding of its role in plant immunity. The development of detailed and standardized protocols for its bioactivity assessment will be crucial for comparative studies and for exploring its potential in agricultural and pharmaceutical applications.

References

- 1. researchgate.net [researchgate.net]